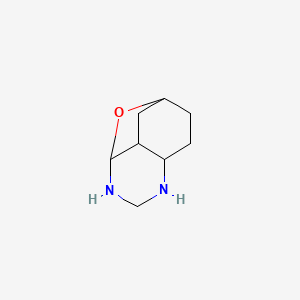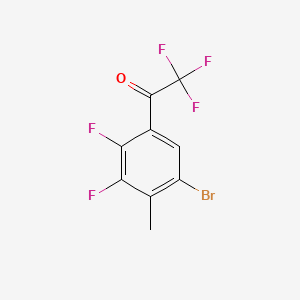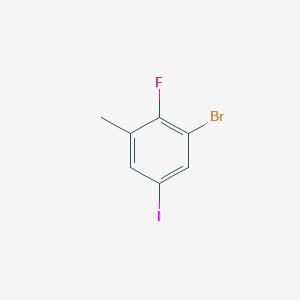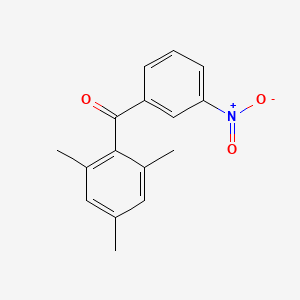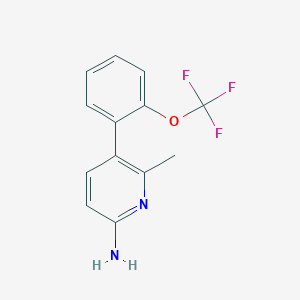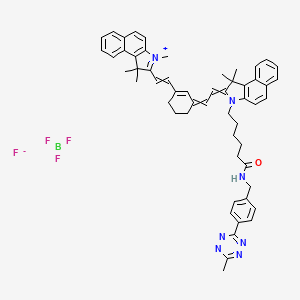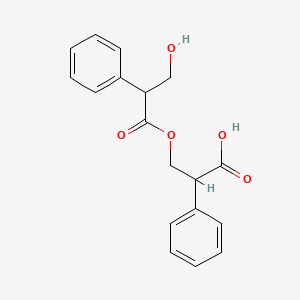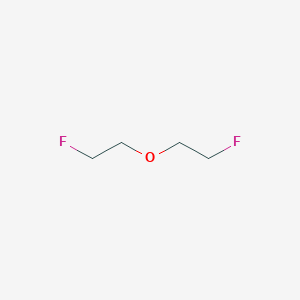
1-Fluoro-2-(2-fluoroethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2-fluoroethoxy)ethane is an organic compound with the molecular formula C4H8F2O It is characterized by the presence of two fluorine atoms and an ether linkage
Métodos De Preparación
The synthesis of 1-Fluoro-2-(2-fluoroethoxy)ethane typically involves the reaction of diethylene glycol with a fluorinating agent. One common synthetic route includes the use of diethylene glycol and bis(chloroethyl) ether as precursors . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the fluorination process.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions can vary based on the desired purity and application of the final product.
Análisis De Reacciones Químicas
1-Fluoro-2-(2-fluoroethoxy)ethane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions may yield simpler fluorinated hydrocarbons.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2-fluoroethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated ethers on biological systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-(2-fluoroethoxy)ethane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
1-Fluoro-2-(2-fluoroethoxy)ethane can be compared with other fluorinated ethers, such as:
- 1,1’-Oxybis[2-fluoroethane]
- 2-Fluoroethyl ether
These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of fluorine atoms and ether linkage in this compound provides distinct properties that can be advantageous in specific applications.
Propiedades
Número CAS |
373-21-7 |
|---|---|
Fórmula molecular |
C4H8F2O |
Peso molecular |
110.10 g/mol |
Nombre IUPAC |
1-fluoro-2-(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C4H8F2O/c5-1-3-7-4-2-6/h1-4H2 |
Clave InChI |
PEMRKDDXYZHSMU-UHFFFAOYSA-N |
SMILES canónico |
C(CF)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


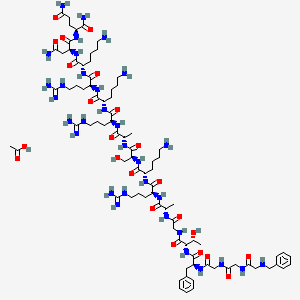
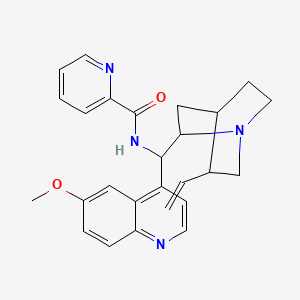
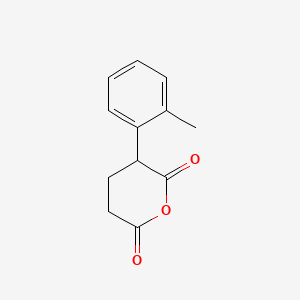
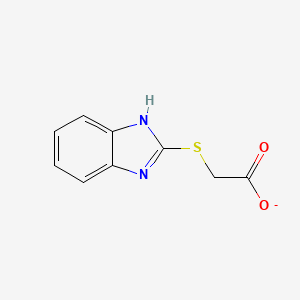
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)

